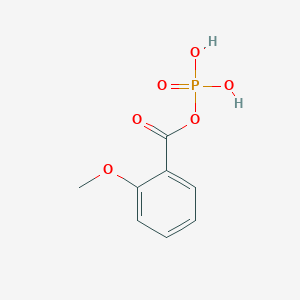

2-Methoxybenzoyl phosphate

CAS No.:

Cat. No.: VC1936558

Molecular Formula: C8H9O6P

Molecular Weight: 232.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9O6P |

|---|---|

| Molecular Weight | 232.13 g/mol |

| IUPAC Name | phosphono 2-methoxybenzoate |

| Standard InChI | InChI=1S/C8H9O6P/c1-13-7-5-3-2-4-6(7)8(9)14-15(10,11)12/h2-5H,1H3,(H2,10,11,12) |

| Standard InChI Key | XVCVXUDUTXPZSB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1C(=O)OP(=O)(O)O |

Introduction

2-Methoxybenzoyl phosphate is an aromatic acyl phosphate derivative characterized by a methoxy-substituted benzoyl group linked to a phosphate moiety. It serves as a specialized substrate for enzymatic assays due to its unique optical properties and reactivity. Below is a detailed analysis of its structure, synthesis, properties, and applications, supported by experimental data from peer-reviewed studies.

Synthesis and Stability

The synthesis involves reacting 2-methoxybenzoyl chloride with a phosphate source. A validated method includes:

-

Preparation of 2-methoxybenzoyl chloride: Derived from 2-methoxybenzoic acid using thionyl chloride or phosphorus pentachloride .

-

Phosphorylation: Reaction with silver phosphate or tetraalkyl pyrophosphates to yield the acyl phosphate .

Critical notes:

-

The compound is moisture-sensitive and requires inert storage conditions .

-

Stability in solution varies; it decomposes in methanol to release phosphate groups, a property exploited in mechanistic studies .

Physicochemical Properties

Optical Characteristics

-

Fluorescence: Exhibits an emission band at 390 nm (excitation in near-UV), which diminishes upon hydrolysis .

-

UV-Vis Absorption:

Comparative Kinetics in Enzymatic Assays

2-Methoxybenzoyl phosphate demonstrates superior substrate properties for acylphosphatase isoforms compared to benzoyl phosphate:

| Parameter | Muscular Isoenzyme | Organ Common Isoenzyme |

|---|---|---|

| Kₘ (μM) | 0.12 | 0.09 |

| Vₘₐₓ (μmol/min/mg) | 8.5 | 10.2 |

Data indicate higher catalytic efficiency (Vₘₐₓ/Kₘ) due to enhanced enzyme-substrate affinity .

Applications in Biochemical Research

Continuous Enzymatic Assays

-

Fluorimetric assays: Real-time monitoring of acylphosphatase activity via fluorescence quenching upon hydrolysis .

-

Spectrophotometric assays: High sensitivity at 301 nm enables UV-based detection with lower substrate concentrations .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume